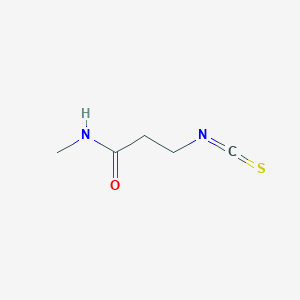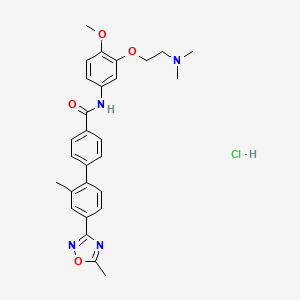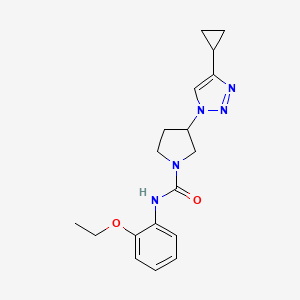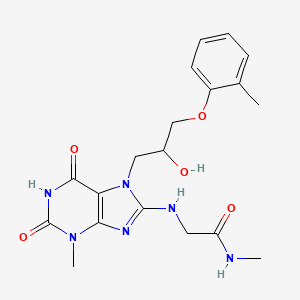![molecular formula C18H19F3N4 B2782531 N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-66-8](/img/structure/B2782531.png)
N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a selective ERβ antagonist . PHTPP reduces FSH-mediated cAMP production by 80% (p<0.01) while it has no effect on basal cAMP . PHTPP (10 -6 M) inhibits E2-stimulated ERβ activity, but does not suppress E2-stimulated ERα activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The PP derivatives synthesis has been widely studied .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis
The melting point of a similar compound was found to be 249 °C . The IR (KBr, cm -1) was found to be 3265, 3396 (NH 2 str.) . The 1 H NMR (400 MHz, CDCl 3) was found to be δ 2.45 (s, 3H, CH 3), 6.31 (s, 2H, NH 2, exchangeable with D 2 O), 7.34-7.39 (m, 3H, 3′′,5′′,4′-H), 7.46-7.50 (m, 2H, 3′,5′-H), 7.57 (s, 1H, 6-H), 7.88-7.90 (d, 2H, J =8.0 Hz, 2′′,6′′-H), 8.13-8.15 (d, 2H, J =8.0 Hz, 2′,6′-H) .Scientific Research Applications
Anticancer and Antimicrobial Applications
Research on pyrazolo[1,5-a]pyrimidine derivatives has unveiled their potential in anticancer and antimicrobial therapies. For example, some derivatives have demonstrated marked inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, showcasing promising anticancer activities (Jin Liu et al., 2020). Additionally, compounds within this chemical family have been evaluated for their antimicrobial activity, suggesting their utility in developing new antimicrobial agents (A. Rahmouni et al., 2014).
Synthesis and Structural Optimization
The synthesis and structural optimization of pyrazolo[1,5-a]pyrimidine derivatives have been a significant area of research. Innovations in synthetic methodologies have allowed for the efficient production of these compounds, which is crucial for their application in medicinal chemistry. Studies have focused on optimizing structures to enhance biological activity, as seen in the treatment of conditions like triple-negative breast cancer (Chun-Hui Zhang et al., 2016).
Biological Activity and Mechanism of Action
The biological activity and mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives have been explored in various studies. These compounds have shown to inhibit critical enzymes and receptors, offering insights into their potential therapeutic uses. For example, certain derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (H. Sutherland et al., 2022).
Molecular Probes and Chemical Probes
Pyrazolo[1,5-a]pyrimidine derivatives have also been utilized as molecular probes in research to study various biological processes. Their high affinity and selectivity for certain receptors make them valuable tools in pharmacological research, as demonstrated by studies focusing on the A2A adenosine receptor (T. Kumar et al., 2011).
Mechanism of Action
Target of Action
The compound, also known as PHTPP, is a synthetic, nonsteroidal, and highly selective antagonist of Estrogen Receptor Beta (ERβ) . ERβ is a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
PHTPP interacts with its target, ERβ, by binding to it and acting as a silent antagonist .
Biochemical Pathways
The primary biochemical pathway affected by PHTPP is the estrogen signaling pathway . By acting as an antagonist of ERβ, PHTPP can influence the downstream effects of this pathway, which include a wide range of biological processes such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in dmso , suggesting it may have good bioavailability
Result of Action
By blocking ERβ, PHTPP can influence a variety of cellular and molecular effects. For instance, it has been found to enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that the compound’s action can have significant implications in the context of diseases like cancer where estrogen signaling plays a key role .
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy as it competes with estrogen for binding to ERβ . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Future Directions
The future directions of research on “N-(butan-2-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its potential as a selective ERβ antagonist . Additionally, the development of more efficient synthetic routes and the study of its mechanism of action could be areas of interest .
properties
IUPAC Name |
N-butan-2-yl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4/c1-4-11(2)22-14-10-12(3)23-17-15(13-8-6-5-7-9-13)16(18(19,20)21)24-25(14)17/h5-11,22H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNHFKMPWRHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)

![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)
